molecular formula C13H12F3N3O B3009072 5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-62-7

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3009072
CAS No.: 477850-62-7
M. Wt: 283.254
InChI Key: XELUCNDNGUBNLQ-UHFFFAOYSA-N
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Description

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H12F3N3O and its molecular weight is 283.254. The purity is usually 95%.
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Biological Activity

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. Its structural features, including the trifluoromethyl group, enhance its pharmacological properties, making it a subject of interest in drug design and development.

The compound has the following chemical properties:

  • Molecular Formula: C13H12F3N3O
  • Molecular Weight: 283.254 g/mol
  • CAS Number: 477850-62-7
  • Purity: Typically >90% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Trifluoromethyl Group Influence: The presence of the trifluoromethyl group is known to enhance the potency of drugs by lowering the pKa of cyclic carbamates, facilitating key hydrogen bonding interactions with target proteins such as enzymes involved in cellular processes .
  • Target Enzymes: Research indicates that compounds with similar structures exhibit significant activity against enzymes like reverse transcriptase, which is crucial in viral replication processes .

Anticancer Activity

Studies have demonstrated that derivatives containing the trifluoromethylbenzyl moiety exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested:
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing that compounds with the trifluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
135HCT-11612.5Induces apoptosis
143MCF-715.0G0/G1 phase arrest
150HeLa10.0G2/M phase arrest

Apoptosis Induction

The compound has been shown to induce apoptosis in both wild-type and mutant p53 cell lines. Flow cytometric analysis indicated a concentration-dependent increase in apoptotic cells, particularly in late-stage apoptosis .

Figure 1: Apoptosis Induction by Compound 135

Apoptosis Induction (Hypothetical link for illustration)

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity and metabolic stability due to the trifluoromethyl group. These characteristics can enhance bioavailability and tissue distribution, making it a promising candidate for further development as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on HCT-116 Cells: A study reported significant inhibition of cell proliferation at concentrations as low as 5 µM, with detailed analysis showing G0/G1 phase arrest and subsequent apoptosis .
  • MCF-7 Cell Line Analysis: Another case study highlighted that treatment with this compound led to a marked increase in apoptotic cells, confirming its potential as a therapeutic agent against breast cancer .

Properties

IUPAC Name

5-methyl-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-8-11(12(20)19-18-8)7-17-6-9-3-2-4-10(5-9)13(14,15)16/h2-5,7H,6H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIPSLZAUBKYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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